Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone is a chemical compound with the molecular formula C19H18O It is characterized by the presence of a biphenyl group attached to a cyclohexene ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone typically involves the reaction of biphenyl-4-ylmethanone with cyclohex-1-en-1-yl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-en-1-yl(phenyl)methanone: Similar structure with a phenyl group instead of a biphenyl group.
4-(1-Cyclohexen-1-yl)morpholine: Contains a morpholine ring instead of a methanone linkage.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Contains a boronic acid ester group instead of a methanone linkage.
Uniqueness
Biphenyl-4-yl(cyclohex-1-en-1-yl)methanone is unique due to its biphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
94302-51-9 |
---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
cyclohexen-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H18O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-9,11-14H,2,5-6,10H2 |
InChI Key |
GZTSMUORHPMPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.